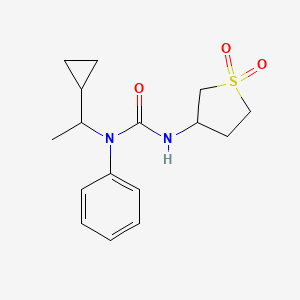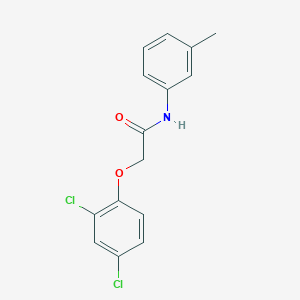
(3R*,4S*)-1-(3-chloro-4-fluorobenzoyl)-3,4-dimethylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, starting from specific benzophenones and cyclohexanedione derivatives, under certain conditions such as the presence of 1-butyl-3-methylimidazolium tetrafluoroborate and InCl3, to achieve the desired molecular architecture. The processes include steps that ensure the introduction of chloro and fluoro groups into the benzoyl moiety, as well as the creation of the piperidinol structure (Satheeshkumar et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to "(3R*,4S*)-1-(3-chloro-4-fluorobenzoyl)-3,4-dimethylpiperidin-4-ol" has been characterized by various spectroscopic techniques, including NMR and X-ray diffraction. These analyses provide detailed information on the arrangement of atoms within the molecule and the conformation of its rings, crucial for understanding its chemical behavior and reactivity (Ribet et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving similar compounds typically explore their reactivity under different conditions, aiming to understand the influence of the chloro, fluoro, and piperidinol groups on their chemical behavior. These studies can reveal potential for further functionalization or participation in more complex chemical reactions, highlighting the compound's versatility (Casy & Jeffery, 1972).
Physical Properties Analysis
The physical properties of compounds like "(3R*,4S*)-1-(3-chloro-4-fluorobenzoyl)-3,4-dimethylpiperidin-4-ol" include their crystalline structure, thermal stability, and phase transitions. These properties are essential for determining the conditions under which these compounds can be stored, handled, and used in practical applications (Ribet et al., 2005).
Chemical Properties Analysis
The chemical properties of these compounds are closely tied to their molecular structure and functional groups. Detailed studies on their reactivity, interaction with other molecules, and participation in chemical reactions provide insights into their potential applications in synthesis and other areas of chemistry. The presence of specific functional groups like the fluorobenzoyl and dimethylpiperidinol offers unique reactivity patterns that are significant for organic synthesis and material science (Saeed et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3-chloro-4-fluorophenyl)-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c1-9-8-17(6-5-14(9,2)19)13(18)10-3-4-12(16)11(15)7-10/h3-4,7,9,19H,5-6,8H2,1-2H3/t9-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZFFLMBOBHLIJ-OTYXRUKQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-1-(3-chloro-4-fluorobenzoyl)-3,4-dimethylpiperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5532898.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5532918.png)




![2-(3-hydroxyphenyl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide](/img/structure/B5532952.png)
![N-(1-isopropyl-2-methylpropyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5532955.png)
![(4aS*,7aR*)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5532963.png)

![3-(2-fluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5532975.png)
